(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid
Description
Properties
IUPAC Name |
2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-6(14-5)13-3-7(15)16/h1-2H,3H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVUGUCMBUHHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1NCC(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core with Trifluoromethyl and Chlorine Substituents
The foundational step involves synthesizing the substituted pyridine ring, specifically 6-chloro-4-(trifluoromethyl)pyridine derivatives. Several approaches are documented:
| Method | Reagents & Conditions | Key Features | References |
|---|---|---|---|
| A | 4-methylpyridin-2-amine, 1-(3-(trifluoromethyl)phenyl)piperazine, peptide coupling reagents, and aromatic amines | Suzuki coupling, nucleophilic aromatic substitution, or direct heterocycle functionalization | , |
| B | 2,4-dichloropyrimidine with pyridyl boronic acid via Suzuki coupling | Selective regioisomer formation, high yield (~80%) | , |
| C | 1,1′-thiocarbonyldiimidazole-assisted coupling of pyridin-2-amine with trifluoromethyl-substituted aromatic compounds | Efficient formation of trifluoromethylated pyridines | , |
- Suzuki coupling is a common approach for introducing the trifluoromethyl group at the 4-position of pyridine, with high regioselectivity.
- The chlorination at the 6-position can be achieved via electrophilic chlorination or through directed metalation followed by chlorination.
Introduction of the Amino Group at the 2-Position
The amino group at the pyridine 2-position is typically introduced via nucleophilic substitution or amination reactions:
| Method | Reagents & Conditions | Notes | References |
|---|---|---|---|
| D | Nucleophilic substitution with ammonia or amines | Direct amino substitution on halogenated pyridines | , |
| E | Reductive amination of pyridine-2-carboxylic acids or derivatives | Alternative route for amino group installation |
- Direct amination of 2-chloropyridine derivatives under basic conditions yields the amino compound efficiently.
- Reductive amination provides a route to amino derivatives with better control over substitution patterns.
Coupling to Form the Aminoacetic Acid Moiety
The amino group on the pyridine core is coupled with acetic acid derivatives to form the aminoacetic acid structure:
| Method | Reagents & Conditions | Notes | References |
|---|---|---|---|
| F | Activation of acetic acid derivatives with EDCI or DCC, followed by coupling with amino pyridine | Typical peptide coupling conditions | , |
| G | Direct reaction of amino pyridine with chloroacetic acid derivatives under basic conditions | Alternative route for aminoacetic acid formation | , |
- EDCI-mediated coupling is efficient for forming the aminoacetic linkage, often used in peptide synthesis.
- Protection/deprotection strategies are employed to prevent side reactions during coupling.
Final Functionalization and Purification
The final step involves purification and, if necessary, further functionalization such as chlorination or trifluoromethylation:
| Method | Reagents & Conditions | Notes | References |
|---|---|---|---|
| H | Chromatography, recrystallization | Purification of the final compound | , |
| I | Optional halogenation or trifluoromethylation | To introduce or modify substituents | , |
Summary of Key Data and Findings
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyridine core synthesis | 4-methylpyridin-2-amine, Suzuki coupling | 40-110°C, inert atmosphere | Up to 80% | Regioselective trifluoromethylation |
| Chlorination at 6-position | Electrophilic chlorination | Room temperature or mild heating | High regioselectivity | Controlled via directing groups |
| Amino group introduction | Ammonia or amines | Nucleophilic substitution | Quantitative | On halogenated pyridines |
| Coupling with acetic acid derivatives | EDCI, DCC | Room temperature | 60-85% | Peptide coupling conditions |
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid serves as a crucial building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation: Converts to oxides using agents like potassium permanganate.
- Reduction: Can be reduced using lithium aluminum hydride.
- Substitution Reactions: The chlorine and trifluoromethyl groups can be replaced with other functional groups under specific conditions.
These reactions are essential for developing new compounds with tailored properties for research and industrial applications.
Biology
In biological research, this compound has been utilized in studies involving:
- Enzyme Inhibition: It can inhibit specific enzymes, making it valuable in drug discovery.
- Receptor Binding Studies: The compound's ability to interact with various receptors allows researchers to explore its potential therapeutic effects.
For example, studies have shown that derivatives of this compound can exhibit selective inhibition of certain biological pathways, which could lead to new treatments for diseases .
Industrial Applications
The compound is also relevant in the production of agrochemicals and other industrial chemicals. Its unique structure allows it to serve as a precursor for synthesizing herbicides and pesticides that are effective against specific plant species while being safe for others .
Case Study 1: Synthesis of Novel Inhibitors
A study investigated the synthesis of novel inhibitors derived from this compound aimed at targeting specific enzymes involved in cancer progression. The results indicated that modifications to the compound enhanced its inhibitory activity, demonstrating its potential as a lead compound in cancer therapeutics.
Case Study 2: Agrochemical Development
Another research project focused on developing a new class of herbicides based on this compound. The study highlighted the efficacy of these herbicides in controlling weed growth without harming crops, showcasing the compound's versatility in agricultural applications.
Mechanism of Action
The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Groups
Target Compound :
- Core Structure : Pyridine ring.
- Substituents: Position 4: CF₃ group. Position 6: Cl atom. Position 2: Amino-linked acetic acid.
Comparative Compounds :
Impact of Structural Differences on Properties
Heterocycle Type :
- Pyridine (target compound) vs. pyrimidine (): Pyrimidines have two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to pyridines .
Substituent Effects :
- CF₃ Group : Enhances lipophilicity and metabolic stability in the target compound and 4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid .
- Carboxylic Acid vs. Acetic Acid : Carboxylic acids (e.g., ) are more acidic (pKa ~2–3) than acetic acid derivatives (pKa ~4–5), affecting ionization and bioavailability .
Functional Group Reactivity :
- Sulfonyl chlorides () are highly reactive, making them intermediates for further derivatization, whereas thioethers () offer metabolic resistance .
Biological Activity
(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid is a synthetic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with an aminoacetic acid moiety. This unique structure endows the compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.
- Molecular Formula : C₈H₆ClF₃N₂O₂
- Molecular Weight : 239.58 g/mol
- CAS Number : 1311279-28-3
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
1. Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, studies have shown that similar compounds with trifluoromethyl substitutions exhibit significant inhibitory effects on cholinesterases and cyclooxygenases.
2. Antiparasitic Activity
A study evaluating derivatives of pyridine compounds demonstrated that those containing trifluoromethyl groups displayed enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in similar scaffolds improved aqueous solubility and metabolic stability, crucial for in vivo efficacy .
3. Anticancer Potential
Compounds with structural similarities have been investigated for their anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Antiparasitic Activity
A derivative of this compound was tested in a mouse model of malaria. The compound exhibited a reduction in parasitemia by approximately 30% at doses of 40 mg/kg, indicating potential as an antimalarial agent .
Case Study 2: Enzyme Inhibition
In vitro studies on similar compounds revealed IC₅₀ values for acetylcholinesterase inhibition ranging from 5.4 μM to 10.4 μM, suggesting that this compound may possess comparable inhibitory effects .
Comparative Analysis
| Compound | Target Enzyme | IC₅₀ (μM) | Biological Activity |
|---|---|---|---|
| This compound | Acetylcholinesterase | 5.4 - 10.4 | Inhibitory activity against AChE |
| Pyridine derivative A | PfATP4 | 0.010 | Antiparasitic activity |
| Pyridine derivative B | COX-2 | 7.7 | Anti-inflammatory properties |
Q & A
Q. What are the common synthetic routes for (6-chloro-4-(trifluoromethyl)pyridin-2-ylamino)acetic acid, and how do reaction conditions influence yield and purity?
Q. How can researchers optimize the regioselectivity of amino group introduction during synthesis?
- Methodological Answer : Regioselectivity challenges arise due to competing substitution at pyridine C-2 vs. C-6 positions. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution .
- Catalytic Systems : Use Pd/ligand complexes (e.g., Xantphos) to enhance selectivity in coupling reactions .
- Computational Modeling : DFT calculations predict electron density distribution on the pyridine ring to guide reagent choice .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Methodological Answer : Variations in IC₅₀ values or receptor binding affinities may stem from:
- Assay Conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Structural Analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to isolate electronic effects .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to evaluate inter-lab variability in dose-response curves .
Q. What are the key considerations for designing stability studies under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The trifluoromethyl group enhances stability against esterases .
- Photodegradation : Expose to UV-Vis light (300–400 nm) and quantify byproducts using HPLC-DAD. Chlorine substituents may increase photosensitivity .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (>150°C typical for pyridine derivatives) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. Approaches include:
- Solubility Screening : Use shake-flask method in buffers (pH 1–10) and solvents (e.g., DMSO, ethanol) with nephelometry .
- X-ray Crystallography : Identify crystal packing interactions (e.g., H-bonding networks) that influence solubility .
- Co-solvent Systems : Test PEG-400/water mixtures to enhance solubility for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
